REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:15])=[C:10]([CH:14]=1)[C:11](O)=[O:12].[CH3:16][NH2:17]>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:15])=[C:10]([CH:14]=1)[C:11]([NH:17][CH3:16])=[O:12]
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Name
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|
Quantity
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42.8 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(C(=O)O)C1)C
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Name
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|
Quantity
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34.2 mL
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Type
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reactant
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Smiles
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CN
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Type
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CUSTOM
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Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 hours
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Duration
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1.5 h
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Type
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DISTILLATION
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Details
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Thereafter, excessive thionyl chloride was distilled away under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in methylene chloride (140 ml)
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Type
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TEMPERATURE
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Details
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under cooling on ice
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Type
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STIRRING
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Details
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Thereafter, the obtained mixture was stirred at 0° C. for 1 day
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Duration
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1 d
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Type
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EXTRACTION
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Details
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Thereafter, the reaction solution was extracted with ethyl acetate
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Type
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WASH
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Details
|
the extract was then washed with a saturated saline solution
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Type
|
DRY_WITH_MATERIAL
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Details
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The resultant was then dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
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Type
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CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3 to 3:2)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)NC)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |